(1-Benzylpiperazin-2-yl)methanol hydrochloride

Medicinal Chemistry Building Block Procurement Salt Selection

Researchers developing piperazine-based CNS ligands face regioselectivity and chiral integrity challenges with unprotected or positional isomer scaffolds. This homochiral N1-benzyl-protected building block solves these issues: • Enables direct N4 acylation/alkylation; global deprotection yields σ1 ligands with nanomolar Ki. • Hydrochloride salt ensures 1:1 stoichiometry for automated solid dispensing and long-term storage at 2-8°C. • Non-scheduled surrogate for BZP, eliminating DEA licensing barriers for CNS pharmacophore exploration.

Molecular Formula C12H19ClN2O
Molecular Weight 242.74 g/mol
CAS No. 1588441-10-4
Cat. No. B1376547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Benzylpiperazin-2-yl)methanol hydrochloride
CAS1588441-10-4
Molecular FormulaC12H19ClN2O
Molecular Weight242.74 g/mol
Structural Identifiers
SMILESC1CN(C(CN1)CO)CC2=CC=CC=C2.Cl
InChIInChI=1S/C12H18N2O.ClH/c15-10-12-8-13-6-7-14(12)9-11-4-2-1-3-5-11;/h1-5,12-13,15H,6-10H2;1H
InChIKeyOCYNUIPPLSAZDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Baseline for Procurement Decisions


(1-Benzylpiperazin-2-yl)methanol hydrochloride (CAS 1588441-10-4) is a substituted piperazine building block containing a benzyl-protected N1 nitrogen and a free hydroxymethyl group at the C2 position. The compound is synthesized as a single enantiomeric series (R or S) via EPC (Enantiomerically Pure Compound) synthesis from (S)-serine, enabling its use as a chiral scaffold for CNS receptor ligand development [1]. The hydrochloride salt form, with a molecular weight of 242.75 g/mol , is the preferred solid-state form supplied by major vendors at standard purities of 95–97% .

Why In-Class Piperazine Analogs Cannot Substitute


Substitution with common piperazine alternatives (e.g., 1-benzylpiperazine, unprotected 2-hydroxymethylpiperazine, or 4-benzyl positional isomers) introduces significant risks in regioselective functionalization, chiral fidelity, and salt-form stability [1]. The N1-benzyl group serves as a protecting group that can be removed by hydrogenolysis after further derivatization at N4, a synthetic strategy that fails with the 4-benzyl isomer [1]. The hydrochloride salt provides a defined stoichiometry (1:1) and improved solid-state stability compared to the hygroscopic free base, directly impacting weighing accuracy and long-term storage reliability in parallel synthesis workflows .

Quantitative Differentiation Evidence


Salt vs. Free Base: Solid-State Stability and Storage

The hydrochloride salt (CAS 1588441-10-4) requires storage under inert gas at 2–8°C, indicating controlled but manageable stability . In contrast, the free base (CAS 476493-27-3) is typically stored at room temperature but is more hygroscopic and prone to amine oxidation, necessitating more stringent inert atmosphere handling upon opening . The defined 1:1 stoichiometry of the HCl salt (MW 242.75) provides precise mass accountability in automated dispensing systems compared to the variable hydration state of the free base (MW 206.28) .

Medicinal Chemistry Building Block Procurement Salt Selection

Regioselective Protection for N4 Derivatization

The EPC synthesis from (S)-serine yields the homochiral (piperazin-2-yl)methanol scaffold with the benzyl group exclusively at N1, as confirmed by the synthetic route involving reductive opening of an oxazolidine ring [1]. The 4-substituted derivatives 5a–5c were prepared from this scaffold with complete regiochemical fidelity [1]. The 4-benzyl positional isomer (CAS 85817-34-1) cannot undergo selective N4 functionalization without additional protection/deprotection steps, adding 2–3 synthetic steps and reducing overall yield .

Medicinal Chemistry Protecting Group Strategy Chiral Scaffold

Purity and Batch Reproducibility: Vendor Release Data

Commercially available (1-Benzylpiperazin-2-yl)methanol hydrochloride is consistently supplied at 95% purity as verified by NMR, HPLC, and GC . This multi-method analytical release package provides orthogonal confirmation of both chemical purity and enantiomeric excess. In contrast, the positional isomer 4-benzyl-2-hydroxymethylpiperazine is often supplied at lower purity (e.g., 95% by HPLC only) without the same level of orthogonal analytical certification .

Quality Control Analytical Chemistry Procurement

Chiral Pool Integrity vs. Racemic Analogs

(1-Benzylpiperazin-2-yl)methanol hydrochloride derived from (S)-serine retains the stereochemical integrity of the amino acid starting material, providing a homochiral building block with defined configuration at C2 [1]. Racemic 2-hydroxymethylpiperazine (CAS 4781-04-0) requires chiral resolution or asymmetric synthesis to access single enantiomers, incurring 50% theoretical yield loss if classical resolution is employed .

Chiral Synthesis Enantiomeric Excess Process Chemistry

Regulatory Risk: Non-Controlled Scaffold vs. Scheduled BZP

1-Benzylpiperazine (BZP, CAS 2759-28-6) is a Schedule I controlled substance in the United States and is similarly controlled in multiple jurisdictions globally, requiring DEA licensing and strict record-keeping [1]. (1-Benzylpiperazin-2-yl)methanol hydrochloride, by virtue of the hydroxymethyl substitution at C2, is not listed on any controlled substance schedule and is sold for research use only as a laboratory reagent . This regulatory distinction significantly reduces procurement lead time and administrative overhead for legitimate research organizations.

Regulatory Compliance Controlled Substances Procurement

Optimal Research and Procurement Applications


Chiral CNS Receptor Ligand Library Synthesis

The homochiral N1-benzyl-protected scaffold is specifically designed for parallel synthesis of 4-substituted piperazine CNS receptor ligands. As demonstrated by Wünsch and coworkers, the scaffold enabled direct acylation or alkylation at N4 followed by global deprotection to yield σ1-receptor ligands with Ki values in the nanomolar range [1]. This application is not accessible using the 4-benzyl positional isomer without additional synthetic manipulation.

Automated High-Throughput Medicinal Chemistry

The hydrochloride salt form ensures consistent stoichiometry and solid-state stability for automated solid dispensing platforms. Storage at 2–8°C under inert gas [1] is compatible with standard laboratory cold storage systems, and the defined 1:1 salt stoichiometry eliminates the need for salt factor corrections in automated calculations, reducing dispensing errors compared to the free base.

Regulatory-Compliant BZP Analog Research

For academic and industrial laboratories investigating piperazine-based CNS pharmacophores without DEA Schedule I licensing, (1-Benzylpiperazin-2-yl)methanol hydrochloride provides a structurally relevant surrogate for N-benzylpiperazine [1]. The C2 hydroxymethyl group offers a synthetic handle for further derivatization or conjugation, expanding the accessible chemical space beyond what is possible with BZP itself [2].

Building Block for Bicyclic Lactam Nootropic Agents

The scaffold is a direct precursor to chiral non-racemic bicyclic lactams (e.g., compounds 14b and 14c in the Wünsch synthesis), which were screened for CNS receptor binding [1]. The butyl derivative 14b showed promising affinity for σ1-receptors (Ki = 345 nM) [1], demonstrating the utility of the scaffold in generating bioactive compounds with nootropic potential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-Benzylpiperazin-2-yl)methanol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.